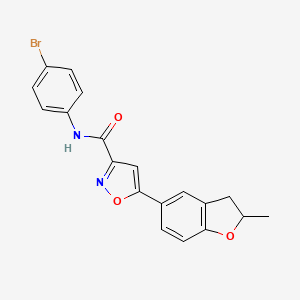![molecular formula C19H18N2O4S B14984724 Ethyl 4,5-dimethyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14984724.png)
Ethyl 4,5-dimethyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxazole moiety: This step involves the reaction of the thiophene derivative with a suitable oxazole precursor, often under reflux conditions.
Amidation reaction: The oxazole-thiophene intermediate is then reacted with an amine to form the amido group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole or amido groups to their corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism by which ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE: shares similarities with other thiophene derivatives, such as and .
Uniqueness
The uniqueness of ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific structural features, such as the combination of the thiophene and oxazole rings with the amido and ester functional groups. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H18N2O4S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
ethyl 4,5-dimethyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H18N2O4S/c1-4-24-19(23)16-11(2)12(3)26-18(16)20-17(22)14-10-15(25-21-14)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
ZKLXKTLSWZFNQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-butyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984642.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984644.png)


![2-[1-(3,5-dimethylphenoxy)ethyl]-5-methyl-1H-benzimidazole](/img/structure/B14984659.png)
![Methyl 4-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14984661.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B14984662.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B14984672.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B14984686.png)

![7-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14984690.png)
![propan-2-yl (2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B14984693.png)
![5-(4-chlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B14984696.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14984708.png)
